molecular formula C9H7ClN2O2S3 B1303557 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride CAS No. 874841-65-3

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride

Cat. No.: B1303557
CAS No.: 874841-65-3
M. Wt: 306.8 g/mol
InChI Key: HAKBDXYKYHVSDC-UHFFFAOYSA-N
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Description

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride is a chemical compound with a complex structure that includes both pyrimidine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride typically involves multiple steps, starting with the preparation of the pyrimidine and thiophene intermediates. One common method involves the reaction of 2-methylsulfanylpyrimidine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The sulfur atoms in the compound can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and thiol derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition of specific biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth . The exact molecular targets and pathways can vary depending on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonamide
  • 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonate
  • 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfoxide

Uniqueness

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride is unique due to the presence of both sulfonyl chloride and methylsulfanyl groups, which provide distinct reactivity and functionalization options. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications .

Properties

IUPAC Name

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S3/c1-15-9-11-3-2-7(12-9)6-4-8(16-5-6)17(10,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKBDXYKYHVSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CSC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377837
Record name 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874841-65-3
Record name 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874841-65-3
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